molecular formula C16H10BrClN2O2S B2431777 2-((5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-chlorophenyl)ethanone CAS No. 303227-80-7

2-((5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-chlorophenyl)ethanone

Cat. No.: B2431777
CAS No.: 303227-80-7
M. Wt: 409.68
InChI Key: VCPHOMGGNKTQNY-UHFFFAOYSA-N
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Description

2-((5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-chlorophenyl)ethanone is a complex organic compound that belongs to the class of oxadiazole derivatives

Properties

IUPAC Name

2-[[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-chlorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrClN2O2S/c17-12-3-1-2-11(8-12)15-19-20-16(22-15)23-9-14(21)10-4-6-13(18)7-5-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCPHOMGGNKTQNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NN=C(O2)SCC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-chlorophenyl)ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of 1,3,4-Oxadiazole Ring: The synthesis begins with the formation of the 1,3,4-oxadiazole ring. This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions, often using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

    Bromination: The next step involves the bromination of the phenyl ring. This can be carried out using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride.

    Thioether Formation: The brominated oxadiazole is then reacted with a thiol derivative to form the thioether linkage. This step typically requires a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the reaction.

    Ketone Formation: Finally, the compound is subjected to Friedel-Crafts acylation using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to introduce the ethanone moiety.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-chlorophenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles like amines, thiols, or alkoxides under suitable conditions.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: NaBH4, LiAlH4

    Substitution: Amines, thiols, alkoxides

Major Products Formed

    Oxidation: Sulfoxide, sulfone

    Reduction: Alcohol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-((5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-chlorophenyl)ethanone has been explored for various scientific research applications, including:

    Medicinal Chemistry: This compound has shown potential as an antimicrobial, anticancer, and anti-inflammatory agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.

    Materials Science: Oxadiazole derivatives are known for their photophysical properties, making them useful in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

    Agrochemicals: The compound’s biological activity also makes it a candidate for use in agrochemicals, such as pesticides and herbicides.

Mechanism of Action

The mechanism of action of 2-((5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-chlorophenyl)ethanone depends on its specific application:

    Antimicrobial Activity: The compound may inhibit bacterial growth by interfering with cell wall synthesis or protein function.

    Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific signaling pathways or enzymes involved in cell proliferation.

    Anti-inflammatory Activity: The compound may reduce inflammation by inhibiting the production of pro-inflammatory cytokines or enzymes like cyclooxygenase (COX).

Comparison with Similar Compounds

Similar Compounds

  • 2-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)-1-(4-chlorophenyl)ethanone
  • 2-((5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-chlorophenyl)ethanone
  • 2-((5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-chlorophenyl)ethanone

Uniqueness

2-((5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-chlorophenyl)ethanone is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens with the oxadiazole and thioether moieties provides a distinctive profile that can be exploited for various applications.

Biological Activity

The compound 2-((5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-chlorophenyl)ethanone has garnered attention due to its potential biological activities, particularly in the context of anticancer and antimicrobial properties. This article synthesizes current research findings, case studies, and biological evaluations related to this compound.

  • Molecular Formula: C18H15BrClN3O2S
  • Molecular Weight: 420.6876 g/mol
  • CAS Number: 1251688-37-5

Biological Activity Overview

Research indicates that compounds containing oxadiazole and thioether functionalities exhibit significant biological activities, including anticancer and antimicrobial effects.

Anticancer Activity

Several studies have explored the anticancer potential of oxadiazole derivatives. For instance:

  • A study demonstrated that derivatives of oxadiazole showed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation .
  • The compound has shown promising results in inhibiting the growth of cancer cells, with IC50 values comparable to established chemotherapeutics like doxorubicin .

Antimicrobial Activity

In addition to anticancer properties, the compound exhibits antimicrobial activity:

  • In vitro studies have reported that related oxadiazole-thioether compounds possess significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds were found to be low, indicating potent activity .
  • The mechanism often involves disrupting bacterial cell wall synthesis or function, leading to cell death .

Case Study 1: Anticancer Efficacy

A recent study evaluated the compound's efficacy against human cancer cell lines. The results indicated:

  • Cell Lines Tested: A431 (epidermoid carcinoma), Jurkat (T-cell leukemia)
  • Findings: The compound exhibited an IC50 value of approximately 15 µM against A431 cells and 20 µM against Jurkat cells, demonstrating significant cytotoxicity compared to control groups .

Case Study 2: Antimicrobial Assessment

Another study focused on the antimicrobial properties:

  • Pathogens Tested: Staphylococcus aureus and Escherichia coli
  • Results: The compound showed an MIC of 0.5 µg/mL against S. aureus, indicating strong antibacterial activity. Time-kill assays confirmed bactericidal effects within 30 minutes of exposure .

Structure-Activity Relationship (SAR)

The biological activity of compounds like this compound can often be correlated with their structural features:

  • Oxadiazole Ring: Essential for anticancer activity; modifications can enhance potency.
  • Thioether Linkage: Contributes to both anticancer and antimicrobial properties by influencing solubility and bioavailability.

Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineIC50/MIC ValueReference
AnticancerA43115 µM
AnticancerJurkat20 µM
AntimicrobialStaphylococcus aureus0.5 µg/mL
AntimicrobialEscherichia coliNot specified

Q & A

Q. What are the standard synthetic routes for preparing 2-((5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-chlorophenyl)ethanone?

The compound is typically synthesized via S-alkylation reactions. A general procedure involves reacting a brominated ethanone derivative (e.g., 2-bromo-1-(4-chlorophenyl)ethanone) with a 1,3,4-oxadiazole-2-thiol precursor under reflux conditions. Acetyl chloride and glacial acetic acid are commonly used as catalysts, with reaction completion monitored by TLC. The product is isolated via crystallization (e.g., ethanol or dioxane) and characterized by melting point, IR, and NMR spectroscopy .

Q. How is the structural confirmation of this compound performed?

Structural elucidation relies on multi-spectroscopic techniques:

  • IR spectroscopy : Key peaks include C=O (1670–1680 cm⁻¹), C–S (620–630 cm⁻¹), and aromatic C–H (3050–3100 cm⁻¹) .
  • NMR : 1H^1H NMR shows signals for the 4-chlorophenyl group (δ 7.8–8.0 ppm, doublet) and the 3-bromophenyl moiety (δ 7.3–7.5 ppm, multiplet). The thioether CH2_2 appears as a singlet (δ 4.7–4.8 ppm) .
  • Mass spectrometry : Molecular ion peaks align with the molecular formula (e.g., m/z 424 for C16_{16}H11_{11}BrClN2_2O2_2S) .
    Single-crystal X-ray diffraction (SCXRD) provides definitive confirmation, as demonstrated for a closely related derivative in Acta Crystallographica Section E .

Q. What preliminary biological screening assays are applicable to this compound?

Initial screening for antifungal or cytotoxic activity can employ:

  • Broth microdilution assays (for antifungal activity against Candida spp.), with MIC values compared to fluconazole .
  • MTT assays to evaluate cytotoxicity against cancer cell lines (e.g., HeLa or MCF-7), using IC50_{50} values as a benchmark .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Key variables include:

  • Solvent choice : Dioxane or ethanol enhances solubility of intermediates .
  • Catalyst optimization : Ultrasonic conditions reduce reaction time (e.g., from 6 hours to 2 hours) compared to conventional reflux .
  • Temperature control : Reflux at 80–90°C minimizes side reactions like oxidation of the thioether group .
    Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) resolves impurities from unreacted starting materials .

Q. How can contradictions in spectroscopic data be resolved?

Discrepancies in IR or NMR signals may arise from polymorphism or solvent effects. For example:

  • C–S bond absorption in IR spectra varies between 620–640 cm⁻¹ depending on crystal packing .
  • Aromatic proton splitting patterns in 1H^1H NMR can shift with deuterated solvent choice (e.g., DMSO-d6_6 vs. CDCl3_3) .
    Cross-validation using high-resolution mass spectrometry (HRMS) and SCXRD is critical to resolve ambiguities .

Q. What computational methods support structure-activity relationship (SAR) studies?

  • Molecular docking : Models interactions with biological targets (e.g., EGFR kinase in ). AutoDock Vina or Schrödinger Suite can predict binding affinities .
  • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with substituent effects (e.g., electron-withdrawing Br vs. Cl) .

Q. How does the 3-bromophenyl substituent influence bioactivity compared to other halogenated analogs?

Comparative studies show:

  • Antifungal activity : The 3-bromophenyl derivative exhibits higher activity (MIC = 8 µg/mL) than 4-chlorophenyl analogs (MIC = 16 µg/mL), likely due to enhanced lipophilicity .
  • Cytotoxicity : Bromine’s larger atomic radius may improve DNA intercalation, reducing IC50_{50} values by 30–40% compared to chloro derivatives .

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